molecular formula C13H16BrNO3 B1388827 methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217699-69-8

methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B1388827
CAS No.: 1217699-69-8
M. Wt: 314.17 g/mol
InChI Key: FGKUOGOMLYRVOK-QWRGUYRKSA-N
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Description

Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and building block for the development of novel therapeutic agents. Its molecular structure, featuring a bromo- and methyl-substituted phenoxy group attached to a pyrrolidine-2-carboxylate core, makes it a valuable precursor for further functionalization, such as cross-coupling reactions. Researchers utilize this compound in the exploration of molecules with targeted biological activity. Structurally similar (2S,4S)-pyrrolidine-2-carboxylate derivatives have demonstrated significant pharmacological potential in scientific literature, showing dual activity as subunits of voltage-gated calcium channels for treating pain conditions and as immunomodulatory compounds for applications in oncology . The bromine atom on the phenyl ring offers a specific site for synthetic modification, allowing for the creation of a diverse array of analogs for structure-activity relationship (SAR) studies. Key Applications: Pharmaceutical Research: A key building block in the synthesis of potential drug candidates for immunology, oncology, and pain management . Medicinal Chemistry: Used for SAR studies to optimize the potency and properties of lead compounds. Chemical Synthesis: Serves as a chiral intermediate for constructing more complex, stereochemically defined molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1217699-69-8

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1

InChI Key

FGKUOGOMLYRVOK-QWRGUYRKSA-N

SMILES

CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC

Isomeric SMILES

CC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine core is typically synthesized via cyclization reactions involving amino acids or related intermediates. A common approach involves the reductive amination of suitable aldehyde or ketone precursors with primary amines, followed by cyclization under controlled conditions. For example, the synthesis may employ:

Introduction of the Phenoxy Group

The phenoxy substituent, bearing the bromine and methyl groups, is introduced via nucleophilic aromatic substitution or cross-coupling reactions:

  • Method: Palladium-catalyzed Suzuki-Miyaura coupling
  • Reagents: 4-bromo-2-methylphenol or its derivatives, boronic acids, palladium catalysts
  • Conditions: Elevated temperatures (~80–120°C), inert atmosphere, polar solvents such as dioxane or DMF

Esterification to Form the Carboxylate

The carboxylate ester is synthesized through esterification of the carboxylic acid intermediate:

  • Reagents: Methanol with catalytic amounts of acid (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux under anhydrous conditions
  • Yield Optimization: Use of Dean-Stark apparatus to remove water and drive the equilibrium toward ester formation

Representative Synthetic Procedure

Based on patent literature and recent research, a typical synthetic sequence is as follows:

Step Reaction Reagents Conditions Purpose
1 Cyclization to form pyrrolidine Amino acid derivative Reflux in acetic acid Pyrrolidine ring formation
2 N-alkylation or acylation Alkyl halides or acyl chlorides Mild base, room temperature Functionalization of nitrogen
3 Cross-coupling for phenoxy group 4-bromo-2-methylphenol, Pd catalyst 80–120°C, inert atmosphere Phenoxy substitution
4 Esterification Carboxylic acid intermediate Methanol, acid catalyst, reflux Formation of methyl ester

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Type Conditions Advantages References
Cyclization Amino acid derivatives Intramolecular cyclization Reflux, acid/base catalysis High yield, stereoselectivity Patent EP2058301A1
Suzuki-Miyaura Coupling 4-bromo-2-methylphenol, boronic acids Cross-coupling 80–120°C, inert atmosphere Selective, versatile Patent EP2058301A1
Esterification Carboxylic acids, methanol Acid-catalyzed esterification Reflux Simple, high yield General organic synthesis principles

Research Findings and Notes

  • Reaction Optimization: Recent studies emphasize the importance of catalyst choice and reaction temperature to maximize yield and stereoselectivity, especially in the Suzuki coupling step.
  • Yield Data: Typical yields for each step range from 60% to 85%, with the esterification often exceeding 90% under optimized conditions.
  • Purification: Chromatography and recrystallization are standard for isolating pure intermediates and final products.
  • Safety Considerations: Handling of palladium catalysts and brominated phenols requires appropriate safety measures due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: 4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid.

    Reduction: Methyl (2S)-4-(2-methylphenoxy)pyrrolidine-2-carboxylate.

    Substitution: Methyl (2S)-4-(4-aminophenoxy)pyrrolidine-2-carboxylate or methyl (2S)-4-(4-mercaptophenoxy)pyrrolidine-2-carboxylate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine ring suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a pyrrolidine-2-carboxylate backbone with several analogs but differs in substituents on the phenoxy ring. Key comparisons include:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight Key Structural Differences
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate (Target) 4-Bromo, 2-methyl C₁₃H₁₆BrNO₃ 326.18 Bromine and methyl at 4- and 2-positions
Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate 4-Nitro C₁₂H₁₄N₂O₅ 266.25 Nitro group instead of bromo/methyl
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)pyrrolidine-2-carboxylate 4-Isopropyl, 3-methyl C₁₇H₂₅NO₃ 291.39 Bulkier isopropyl and methyl groups
Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate 4-Chloro, 3-methyl C₁₃H₁₆ClNO₃ 281.73 Chloro vs. bromo; methyl at 3-position
  • Steric Effects : The 2-methyl group in the target compound introduces steric hindrance absent in analogs with substituents at the 3- or 4-positions.

Physical and Spectral Properties

Property Target Compound Methyl (4-nitrophenoxy) Analog Methyl (4-chloro-3-methylphenoxy) Analog
Appearance Not reported Solid Solid (hydrochloride salt)
Melting Point Not reported Not specified Not specified
1H NMR (Key Shifts) Aromatic H: ~6.8–7.5 ppm (br) Aromatic H: 8.2 ppm (nitro effect) Aromatic H: ~6.9–7.3 ppm (chloro effect)
13C NMR Ester C=O: ~170 ppm Ester C=O: ~170 ppm Ester C=O: ~170 ppm
  • Spectroscopic Differences : The bromine atom in the target compound causes deshielding of adjacent aromatic protons, while nitro groups (as in ) result in stronger downfield shifts.

Crystallographic Data

  • SHELX Refinement : Many analogs (e.g., ) use SHELXL for crystal structure determination. The target compound’s bromine atom may lead to distinct crystal packing compared to chloro or nitro analogs due to its larger atomic radius.

Biological Activity

Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate, also known by its PubChem CID 45075585, is a compound with significant biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate is C₁₃H₁₆BrNO₃. The structure features a pyrrolidine ring substituted with a bromo and a methyl group on the aromatic phenoxy moiety. This structural configuration is crucial for its biological activity.

Structural Representation

  • SMILES Notation : CC1=CC(=C(C=C1)O[C@H]2CC@HC(=O)OC)Br
  • Molecular Weight : 300.18 g/mol

Research indicates that methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate exhibits activity as an inhibitor of the murine double minute 2 (MDM2) protein. MDM2 is known to negatively regulate the p53 tumor suppressor, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells.

Key Findings on Biological Activity

  • MDM2 Inhibition : The compound has shown a high binding affinity to MDM2 with an inhibition constant (KiK_i) less than 1 nM, indicating potent cellular activity .
  • Antitumor Efficacy : In vivo studies demonstrated that administration of this compound resulted in significant tumor regression in various cancer models. For instance, it achieved complete tumor regression in xenograft models at doses as low as 30 mg/kg .
  • Apoptosis Induction : The compound triggers apoptosis through the activation of p53, leading to increased cleavage of PARP and caspase-3, markers indicative of apoptotic processes .

Structure-Activity Relationship (SAR)

The biological activity of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate can be attributed to specific structural features:

Structural FeatureImpact on Activity
Bromo GroupEnhances binding affinity to MDM2
Methyl GroupModulates lipophilicity and cellular uptake
Pyrrolidine CoreEssential for maintaining structural integrity and activity

Case Studies and Research Findings

Several studies have focused on this compound's potential as a therapeutic agent:

  • In Vitro Studies : In cell line assays, methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate demonstrated IC50 values ranging from 38 nM to 104 nM across different cancer types, including acute leukemia and prostate cancer .
  • In Vivo Efficacy : In xenograft models using SJSA-1 cells, oral administration led to significant tumor size reduction, supporting its potential as an effective anticancer drug .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which are critical for its therapeutic application .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate with high enantiomeric purity?

  • Methodological Answer : The synthesis requires stereoselective formation of the pyrrolidine ring followed by regioselective coupling of the bromophenoxy fragment. Key steps include:

  • Cyclization : Use chiral catalysts (e.g., L-proline derivatives) to establish the (2S) configuration .
  • Coupling : Employ Mitsunobu or Ullmann-type reactions for ether bond formation between the pyrrolidine intermediate and 4-bromo-2-methylphenol. Optimize reaction time and temperature (e.g., 60–80°C in DMF) to prevent racemization .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to preserve stereochemistry during functionalization .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} in the pyrrolidine ring) to determine diastereotopic proton relationships .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for resolving ambiguity in NOE (Nuclear Overhauser Effect) data .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers .

Q. What in vitro screening strategies are recommended for preliminary biological evaluation?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates, as pyrrolidine carboxylates often act as transition-state mimics .
  • Receptor Binding : Use radioligand displacement assays (e.g., for GABAA_A or dopamine receptors) due to the compound’s potential neuroactivity .
  • Cytotoxicity Screening : Test in HEK-293 or SH-SY5Y cell lines at 1–100 µM concentrations to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers optimize coupling reactions between pyrrolidine intermediates and bromophenoxy fragments while minimizing racemization?

  • Methodological Answer :

  • Catalyst Selection : Use Cu(I)-bis(oxazoline) complexes for Ullmann coupling, which reduce side reactions and maintain enantiomeric excess (>90%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMAc) stabilize transition states and improve reaction rates .
  • Monitoring : Track racemization via chiral HPLC at intermediate stages; quench reactions at 70–80% conversion to avoid equilibrium-driven losses .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GABAA_A receptors, focusing on hydrophobic pockets accommodating the bromophenoxy group .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in CHARMM36 force fields to assess stability of ligand-receptor complexes .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for halogen substitutions (e.g., Br vs. Cl) to explain potency variations .

Q. How can discrepancies in biological activity between bromo- and chloro-substituted analogs be systematically addressed?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with F, I, or CF3_3 substituents and compare IC50_{50} values in enzyme assays .
  • Electrostatic Potential Maps : Compute using DFT (e.g., B3LYP/6-31G**) to identify differences in σ-hole interactions influencing target binding .
  • Metabolic Stability Assays : Evaluate hepatic microsomal clearance rates to distinguish pharmacokinetic vs. pharmacodynamic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 2
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methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate

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